molecular formula C23H22N4O3 B2740660 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539842-07-4

2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2740660
CAS No.: 539842-07-4
M. Wt: 402.454
InChI Key: MEIMNEAZCCWJKA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by two methoxyphenyl substituents at positions 2 and 9 of the fused heterocyclic core. Its structure combines a triazole ring fused to a quinazolinone scaffold, a framework known for its metabolic stability and ability to interact with biological targets .

Properties

IUPAC Name

2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-15-12-10-14(11-13-15)21-20-17(7-5-8-18(20)28)24-23-25-22(26-27(21)23)16-6-3-4-9-19(16)30-2/h3-4,6,9-13,21H,5,7-8H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMNEAZCCWJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and the methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and methoxy-substituted aromatic compounds. The reaction conditions usually involve heating under reflux, catalysis by acids or bases, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of triazoloquinazolinones. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example:

  • Polo-like kinase 1 (Plk1) Inhibition : A study identified novel inhibitors targeting Plk1, demonstrating that derivatives of triazoloquinazolinones could effectively reduce cell proliferation in various cancer cell lines .
  • Cytotoxicity : In vitro studies indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116 . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions influenced potency.

Antimicrobial Activity

Triazoloquinazolinones have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can exhibit activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of triazoloquinazolinones typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
  • Quinazolinone Core Construction : Subsequent reactions lead to the formation of the quinazolinone framework.

The SAR studies indicate that substituents on the phenyl rings significantly affect biological activity. For instance:

  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
  • Positioning of Substituents : Different positional isomers can lead to varying degrees of potency against specific targets.

Case Studies

Several case studies have documented the efficacy and potential applications of this compound:

  • Inhibition Studies : A study demonstrated that specific derivatives could inhibit Plk1 with IC50 values in the low micromolar range .
  • Cytotoxicity Profiles : Comparative analysis across different cancer cell lines showed that certain modifications led to enhanced selectivity towards tumor cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with cellular targets, leading to the disruption of microtubule dynamics. This disruption results in the arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis. The compound’s effects are mediated through both the mitochondria-mediated pathway and the death receptor-mediated pathway .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Methoxy (MeO) and hydroxy (OH) groups influence solubility and binding interactions. Dimethyl groups (e.g., in ) enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Synthetic Efficiency :

  • The use of advanced catalysts, such as NGPU in synthesizing 13a, improves yields (69.5%) and reduces reaction times compared to traditional methods . Similar methodologies may benefit the synthesis of the target compound.

Pharmacological and Functional Comparisons

While direct activity data for the target compound is unavailable, related triazoloquinazolinones exhibit diverse biological profiles:

  • H1-Antihistaminic Activity : Analog 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones show potent H1-antihistaminic effects (IC₅₀: 0.82–1.24 µM), attributed to electron-withdrawing substituents enhancing receptor affinity .
  • Antimicrobial Potential: Derivatives like 1-(4-pyridinyl)-1,2-dihydro-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit moderate antimicrobial activity against S. aureus (MIC: 32 µg/mL) .
  • Receptor Selectivity: Compound 11c (2-(2-ClPh)-9-(4-OHPh)-triazolo-pyrimidinone) demonstrates selective RXFP4 agonism, highlighting the role of halogen and hydroxy groups in receptor targeting .

However, empirical validation is required.

Biological Activity

The compound 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family known for its diverse biological activities. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H28N4O4S
  • IUPAC Name : 9-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
  • SMILES : CC(C)(C1)CC(Nc2nc(SCC(c(cc3)ccc3OC)=O)nn2C2c(cccc3)c3OC)=C2C1=O

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antitumor agent and its mechanisms of action.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • IC50 Values : Compounds in this class have shown IC50 values ranging from 30 nM to 240 nM against various cancer cell lines including HeLa and A549 cells. Notably, some derivatives demonstrated superior activity compared to established chemotherapeutics like CA-4 (Colchicine derivative) .

The mechanism by which these compounds exert their biological effects primarily involves:

  • Inhibition of Tubulin Polymerization : The compound inhibits tubulin assembly which is crucial for cell division. Studies have shown that it can block the G2/M phase of the cell cycle and induce apoptosis through intrinsic pathways .
  • Caspase Activation : The activation of caspase pathways has been observed in treated cells indicating that apoptosis is a significant mode of action .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (nM) Mechanism
AntitumorHeLa30 - 43Inhibition of tubulin polymerization
AntitumorA54943 - 160Induction of apoptosis
Inhibition of ColchicineTubulin0.45Binding inhibition

Case Studies

  • Study on Derivatives : A series of derivatives were synthesized and tested against various cancer cell lines. The most potent was identified with an IC50 value significantly lower than that of CA-4 . This study highlighted the importance of specific functional groups in enhancing biological activity.
  • Zebrafish Model : In vivo experiments using zebrafish embryos demonstrated that the compound could effectively inhibit tumor growth while showing minimal toxicity to normal cells .

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